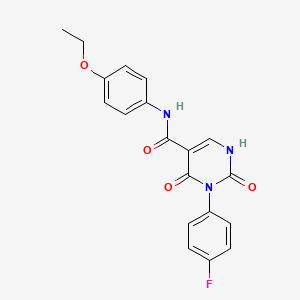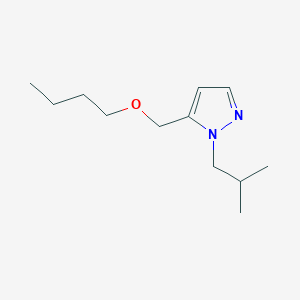![molecular formula C14H14F4N6 B2631001 5-fluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine CAS No. 2034226-20-3](/img/structure/B2631001.png)
5-fluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
1. Deoxycytidine Kinase Inhibitors Synthesis
5-fluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine is a key intermediate in synthesizing potent deoxycytidine kinase (dCK) inhibitors. This process is significant in developing new classes of dCK inhibitors, which have potential applications in cancer treatment (Zhang et al., 2009).
2. GPR119 Agonists for Diabetes Treatment
The compound plays a crucial role in the discovery of novel GPR119 agonists. GPR119 is a G protein-coupled receptor, and its agonists, like 5-fluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine derivatives, are explored for their potential in treating diabetes and improving insulin secretion (Kubo et al., 2021).
3. Biotransformation in Drug Development
This compound has been studied for its biotransformation properties, especially in the context of β-secretase inhibitors. Understanding its metabolic fate, including the transformation of its pyrimidine ring, provides valuable insights for the development of new pharmaceuticals (Lindgren et al., 2013).
4. Antineoplastic Tyrosine Kinase Inhibitor Metabolism
The compound's structure and metabolism have been analyzed in the development of antineoplastic tyrosine kinase inhibitors for chronic myelogenous leukemia treatment, demonstrating its significance in cancer therapy research (Gong et al., 2010).
5. Development of Selective 5-HT1A Receptor Agonists
It is an important compound in the synthesis of novel 5-HT1A receptor agonists. These agonists, derived from 5-fluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine, show promise in treating depression and other mental health conditions (Vacher et al., 1999).
6. Corrosion Inhibition Properties
The compound is explored for its corrosion inhibition properties, particularly on the corrosion of iron. This application is significant in materials science, offering insights into protecting metals from corrosion (Kaya et al., 2016).
7. Pesticidal Activities
It is a key component in designing novel pyrimidin-4-amine derivatives with potent insecticidal and fungicidal activities. This research has implications for agricultural sciences, contributing to the development of new pesticides (Liu et al., 2021).
8. Antipsychotic Drug Development
The compound is used in synthesizing butyrophenones, which have potential applications as antipsychotic drugs. This is crucial in the development of new treatments for psychiatric disorders (Raviña et al., 2000).
9. Antifungal Activity
Research on pyrimidine derivatives containing an amide moiety, including 5-fluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine, has shown significant antifungal activities against various fungi, indicating its potential in antifungal drug development (Wu et al., 2021).
10. Novel Broad-Spectrum Antifungal Agent
It has been used in the synthesis of voriconazole, a novel broad-spectrum triazole antifungal agent. This application is pivotal in treating fungal infections (Butters et al., 2001).
11. Malaria Treatment and Prevention
The compound is part of a series of trifluoromethyl-substituted pyridine and pyrimidine analogues studied for their efficacy in malaria treatment and prevention, demonstrating its importance in global health research (Chavchich et al., 2016).
12. Protein Kinase Inhibitor Development
This compound is critical in the synthesis of protein kinase inhibitors, specifically for cancer therapy. The use of flow chemistry and microwave synthesis approaches in its production highlights its importance in medicinal chemistry (Russell et al., 2015).
properties
IUPAC Name |
5-fluoro-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F4N6/c15-9-6-19-13(20-7-9)23-10-1-3-24(4-2-10)12-5-11(14(16,17)18)21-8-22-12/h5-8,10H,1-4H2,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZFEHDCQNENTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NC=C(C=N2)F)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F4N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Bromo-5-chloro-2-thienyl)sulfonyl]pyrrolidine](/img/structure/B2630918.png)




![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2630923.png)



![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(1H-indol-3-yl)-N-methylpropanamide](/img/structure/B2630933.png)
![(2Z)-2-[(4-bromophenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B2630935.png)
![2-[4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanol](/img/structure/B2630936.png)
![N-(5-chloro-2-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2630937.png)
![Tert-butyl N-methyl-N-[(1S,2S)-2-(methylamino)cyclohexyl]carbamate](/img/structure/B2630940.png)